![molecular formula C16H19N3O3S2 B298062 N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298062.png)
N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide involves the inhibition of enzymes involved in the biosynthesis of nucleotides and proteins. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations is its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide. These include further studies to determine its safety and efficacy as a potential therapeutic agent for cancer and inflammation. Additionally, studies could be conducted to determine its potential applications in other scientific research areas such as infectious diseases and neurodegenerative disorders. Furthermore, studies could be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-(2-thienyl)acetic acid to form N-(4-methylphenyl)-2-(2-thienyl)acetic acid sulfonamide. This intermediate is then reacted with 2-hydrazinyl-2-oxoethanol to produce the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Produktname |
N-(4-methylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)methanesulfonamide |
---|---|
Molekularformel |
C16H19N3O3S2 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-6-8-14(9-7-12)19(24(3,21)22)11-16(20)18-17-13(2)15-5-4-10-23-15/h4-10H,11H2,1-3H3,(H,18,20)/b17-13+ |
InChI-Schlüssel |
FUPYJJVWQURTIC-GHRIWEEISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=CS2)S(=O)(=O)C |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C(C)C2=CC=CS2)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C(C)C2=CC=CS2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.